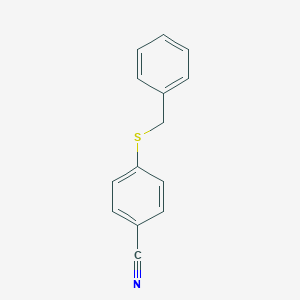

4-(Benzylthio)benzonitrile

説明

4-(Benzylthio)benzonitrile is a benzonitrile derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at the para position of the aromatic ring. The compound combines the electron-withdrawing nitrile group with a sulfur-containing benzyl moiety, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its structure enables participation in diverse reactions, such as nucleophilic substitutions and metal-catalyzed couplings, to generate bioactive or functional materials . Benzonitrile derivatives, including 4-(Benzylthio)benzonitrile, are pivotal in drug discovery due to their ability to modulate solubility, bioavailability, and target binding .

特性

CAS番号 |

150993-53-6 |

|---|---|

分子式 |

C14H11NS |

分子量 |

225.31 g/mol |

IUPAC名 |

4-benzylsulfanylbenzonitrile |

InChI |

InChI=1S/C14H11NS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,11H2 |

InChIキー |

OSFPURHZZWDHNR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C#N |

正規SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C#N |

製品の起源 |

United States |

類似化合物との比較

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The benzylthio group in 4-(Benzylthio)benzonitrile provides moderate electron withdrawal, enhancing reactivity in cross-coupling reactions compared to electron-donating groups like dimethylamino in 4-(4-(dimethylamino)phenyl)thiophen-2-yl)benzonitrile (DMAT) .

- Biological Activity : Thiazole-containing derivatives (e.g., 4-(2-phenylthiazol-4-yl)benzonitrile) exhibit stronger enzyme inhibition (e.g., Sortase A) due to the thiazole ring's ability to coordinate metal ions or form hydrogen bonds . In contrast, 4-(Benzylthio)benzonitrile derivatives are optimized for histone methyltransferase (NSD2-PWWP1) inhibition .

Table 2: Cytotoxicity and Enzyme Inhibition

Key Findings :

- Potency : The benzylthio group in 4-(Benzylthio)benzonitrile derivatives contributes to sub-micromolar inhibition of NSD2-PWWP1, critical for cancer epigenetics modulation . Comparatively, triazole-linked derivatives (e.g., 1c in ) show moderate cytotoxicity (IC₅₀ ~12 µM) against MCF-7 cells, suggesting substituent-dependent efficacy .

- Bioavailability: Amphiphilic derivatives like TMC278/rilpivirine (4-cyano group) exhibit high oral bioavailability due to balanced hydrophobic/hydrophilic interactions, a trait less pronounced in 4-(Benzylthio)benzonitrile .

Table 3: Nonlinear Optical (NLO) and Solvatochromic Properties

Key Insights :

- NLO Performance : Ethynyl-oxazole derivatives (e.g., from ) outperform 4-(Benzylthio)benzonitrile in NLO applications due to extended π-conjugation, enhancing hyperpolarizability .

- Solvent Sensitivity : Thiophene-based derivatives (e.g., DMAT) exhibit twisted intramolecular charge transfer (TICT) states, enabling applications in polarity-sensitive probes .

Critical Analysis :

- Efficiency : Suzuki-Miyaura coupling () offers versatility for 4-(Benzylthio)benzonitrile synthesis but requires transition metal catalysts. In contrast, solvent-free routes for diaryl sulfides (e.g., ) improve sustainability .

- Purity Challenges: Thiazole-containing derivatives () require recrystallization for purity, whereas aminomethyl derivatives () achieve >95% purity via straightforward alkylation .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。